2-{4-[3-(4-METHYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL
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Overview
Description
2-{4-[3-(4-METHYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL is a complex organic compound featuring a piperazine ring substituted with a nitrophenyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-METHYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the nitrophenyl group. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.
Substitution Reactions: The nitrophenyl group is introduced via nucleophilic aromatic substitution reactions, often using halogenated nitrobenzenes as starting materials.
Hydroxylation: The ethan-1-ol moiety is introduced through hydroxylation reactions, typically using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-METHYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst, sodium dithionite, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., elevated temperature, presence of a base).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[3-(4-METHYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Pharmacology: Research focuses on its potential as a drug candidate, particularly for its effects on neurotransmitter systems.
Industrial Applications: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-METHYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the piperazine ring can interact with various binding sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 2-Methyl-4-(4-methyl-1-piperazinyl)-5H-thieno[2,3-b][1,5]benzodiazepine
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
2-{4-[3-(4-METHYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and piperazine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-[3-(4-methylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c1-18-4-8-21(9-5-18)17-14-15(2-3-16(17)22(24)25)20-10-6-19(7-11-20)12-13-23/h2-3,14,23H,4-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQACIWMQULLVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)CCO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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